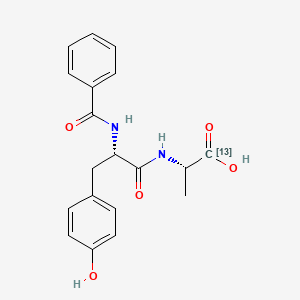

Benzoyl-L-tyrosyl-(1-13C)alanine

Description

Role of the Benzoyl-L-tyrosyl Moiety in Biochemical Studies

The benzoyl-L-tyrosyl part of the molecule plays a critical role in its function as a research probe, particularly in enzymology. The N-benzoyl-L-tyrosine structure is recognized as a substrate by certain enzymes, most notably chymotrypsin (B1334515). researchgate.netnih.govsigmaaldrich.comworthington-biochem.comsigmaaldrich.com

Chymotrypsin is a digestive enzyme that cleaves peptide bonds, primarily on the C-terminal side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine. By using a synthetic substrate like a benzoyl-L-tyrosine derivative, researchers can:

Assay Enzyme Activity: The rate at which the enzyme breaks down the substrate can be measured, providing a quantitative assessment of the enzyme's activity. sigmaaldrich.comworthington-biochem.comsigmaaldrich.com

Study Enzyme Kinetics: Researchers can determine key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's efficiency and its affinity for the substrate. nih.gov

Investigate Enzyme Inhibition: The compound can be used to screen for and characterize substances that inhibit the enzyme's activity, a crucial step in drug discovery.

Overview of Research Utility for Benzoyl-L-tyrosyl-(1-13C)alanine

The combination of a specific enzyme substrate (the benzoyl-L-tyrosyl moiety) and a site-specific isotopic label (¹³C on alanine) makes this compound a highly versatile research tool. Its primary utility lies in the detailed investigation of enzyme mechanisms and peptide metabolism.

The presence of the ¹³C label allows researchers to use NMR and mass spectrometry to follow the cleavage of the dipeptide by enzymes like chymotrypsin with high precision. This enables the study of the kinetics of the reaction and the identification of the resulting products in complex biological samples. While specific research findings for this exact isotopologue are not yet widely published, its design suggests significant potential in advancing our understanding of enzyme function and peptide biochemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₈¹³CH₂₀N₂O₅ |

| CAS Number | 851429-73-7 biomall.in |

Interactive Data Table: Compound Properties (This is a simplified representation of an interactive table)

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₁₈¹³CH₂₀N₂O₅ | 851429-73-7 |

| N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 | C₁₃¹³C₆H₂₀N₂O₅ | 1356382-80-3 pharmaffiliates.compharmaffiliates.comclearsynth.com |

| N-Benzoyl-DL-alanine | C₁₀H₁₁NO₃ | 1205-02-3 nist.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino](113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRUPIDLBSA-WOFBRIANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851429-73-7 | |

| Record name | Bz-Tyr-(1-c-13)Ala | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851429737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BZ-TYR-(1-C-13)ALA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4J456UP5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Isotopic Incorporation Strategies for Benzoyl L Tyrosyl 1 13c Alanine

Methodologies for Peptide Synthesis with Isotopically Labeled Amino Acids

The creation of a peptide bond between two amino acids is a condensation reaction. To achieve the synthesis of a specific peptide sequence like Benzoyl-L-tyrosyl-(1-13C)alanine, the reactive amino and carboxyl groups must be selectively protected and activated. The principal methods for achieving this are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), with chemo-enzymatic methods emerging as a powerful alternative.

Solid-Phase Peptide Synthesis (SPPS) for L-alanine-1-¹³C Integration

Solid-Phase Peptide Synthesis (SPPS) is a highly efficient and widely used method for producing synthetic peptides. silantes.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.comnih.gov This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. bachem.com

For the synthesis of Benzoyl-L-tyrosyl-(1-¹³C)alanine, the procedure would be as follows:

Resin Attachment: The synthesis begins with the attachment of the C-terminal amino acid, L-alanine-1-¹³C, to the solid support. A commercially available, pre-labeled amino acid such as L-Alanine-1-¹³C, with its amino group protected (commonly by an Fmoc or Boc group), is covalently linked to the resin. silantes.comsigmaaldrich.com

Deprotection: The Nα-protecting group (e.g., Fmoc) of the resin-bound alanine (B10760859) is removed using a chemical agent (e.g., piperidine (B6355638) for Fmoc), exposing the free amino group for the next coupling step. nih.gov

Coupling: The next amino acid, a protected L-tyrosine (e.g., Fmoc-Tyr(tBu)-OH), is activated and added to the resin. A coupling reagent facilitates the formation of the peptide bond with the free amino group of the alanine.

Capping: After coupling, an N-terminal benzoyl group is introduced by reacting the free amino group of tyrosine with benzoyl chloride or another suitable benzoylating agent.

Cleavage and Final Deprotection: Once the full sequence is assembled, the completed dipeptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any remaining side-chain protecting groups, yielding the final product, Benzoyl-L-tyrosyl-(1-¹³C)alanine. silantes.com

The use of isotopically enriched protected amino acids is a standard practice in SPPS to produce labeled peptides for various applications. isotope.com

Solution-Phase Peptide Synthesis (LPPS) Techniques for Benzoyl-L-tyrosyl-(1-¹³C)alanine

Solution-Phase Peptide Synthesis (LPPS), also known as classical synthesis, involves the coupling of amino acids in a homogenous solution. nih.gov While often more time-consuming due to the need for purification of intermediates after each step, LPPS can be advantageous for large-scale production. bachem.comnih.gov

The synthesis of Benzoyl-L-tyrosyl-(1-¹³C)alanine in solution would typically involve a fragment condensation approach:

Preparation of Fragments: Two key fragments are prepared separately. The first is Benzoyl-L-tyrosine, where the carboxyl group may be activated. The second is the isotopically labeled L-alanine-1-¹³C, where the labeled carboxyl group is typically protected as an ester (e.g., a methyl or ethyl ester) and the amino group is free.

Coupling in Solution: The two fragments are mixed in a suitable organic solvent with a coupling reagent (e.g., EDC, DCC) to form the protected dipeptide, Benzoyl-L-tyrosyl-(1-¹³C)alanine-ester.

Purification and Deprotection: The resulting protected dipeptide is purified, often by crystallization or chromatography. Finally, the carboxyl protecting group on the alanine residue is removed by hydrolysis to yield the final product.

A key advantage of LPPS is that intermediates can be fully purified and characterized at each stage, potentially leading to a very high-purity final product. nih.gov

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | Stepwise assembly on an insoluble resin support. bachem.com | Coupling of amino acid fragments in a homogenous solution. nih.gov |

| Purification | Simple filtration and washing after each step; final cleavage and purification. bachem.com | Requires purification (e.g., chromatography, crystallization) of each intermediate. nih.gov |

| Speed | Generally faster and amenable to automation. bachem.com | Slower and more labor-intensive. nih.gov |

| Scalability | Typically used for smaller scale (research) quantities. | Well-suited for large-scale commercial production. bachem.com |

| Reagent Use | Often requires an excess of reagents to drive reactions to completion. | Stoichiometric amounts of reagents can be used. |

Chemo-enzymatic Approaches for Peptide Ligation

Chemo-enzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov Enzymes known as ligases can be used to join peptide fragments together. nih.gov For instance, a peptiligase can catalyze the formation of a peptide bond between a C-terminal ester fragment and an N-terminal amine fragment. youtube.com

To synthesize Benzoyl-L-tyrosyl-(1-¹³C)alanine using this method, one could envision a process where a chemically synthesized Benzoyl-L-tyrosine-oxo-ester is enzymatically ligated to L-alanine-1-¹³C. youtube.com This approach offers several advantages, including high efficiency, fewer side reactions, and greener manufacturing conditions due to the use of aqueous solvents. youtube.com While highly effective for complex and long peptides, its application for a simple dipeptide would depend on the availability of a suitable enzyme and the economic feasibility compared to traditional chemical methods.

Selective Labeling and Precursor Selection for ¹³C Enrichment

The incorporation of a ¹³C isotope can be achieved through different strategies, primarily distinguished by whether the labeling is uniform across the molecule or specific to a single atomic position. The choice of strategy and the selection of the initial labeled precursor are critical for the success and utility of the final isotopically labeled peptide.

Uniform vs. Site-Specific ¹³C Labeling Strategies in Peptides

Isotopic labeling strategies can be broadly categorized as uniform or site-specific.

Uniform Labeling: In this approach, a molecule is synthesized using a precursor that is enriched with ¹³C at all carbon positions. For example, using uniformly ¹³C-labeled alanine would result in a dipeptide where all three carbons of the alanine residue are ¹³C. This is often achieved by providing microorganisms with a uniformly labeled carbon source, like U-¹³C-glucose, during protein expression. proteogenix.science

Site-Specific Labeling: This strategy, also known as selective or atom-specific labeling, involves incorporating an isotope at a single, defined position within the molecule. nih.govnih.gov The compound Benzoyl-L-tyrosyl-(1-¹³C)alanine is an example of site-specific labeling, as only the carboxyl carbon of alanine is a ¹³C isotope. sigmaaldrich.com

Site-specific labeling is particularly valuable for NMR spectroscopy studies, as it simplifies complex spectra by introducing a single labeled nucleus, which aids in resonance assignment and the study of molecular structure and dynamics. nih.govnih.gov It allows researchers to probe specific chemical environments within a larger molecule without the complications of extensive ¹³C-¹³C scalar couplings that arise from uniform labeling. copernicus.org

| Strategy | Description | Primary Advantage | Application Example |

|---|---|---|---|

| Site-Specific Labeling | Isotope is placed at a single, defined atomic position. nih.gov | Simplifies NMR spectra, allows for probing specific sites. nih.gov | Studying the dynamics around the C1 carbon in Benzoyl-L-tyrosyl-(1-¹³C)alanine. |

| Uniform Labeling | All atoms of a specific element (e.g., carbon) in a residue are isotopically labeled. proteogenix.science | Provides overall structural information and is useful in mass spectrometry for a clear mass shift. proteogenix.science | Quantifying a peptide using a U-¹³C-labeled internal standard. |

Precursors for ¹³C-Labeled Alanine Incorporation

The synthesis of the key starting material, L-alanine-1-¹³C, can be accomplished through both chemical and biological routes using specific ¹³C-labeled precursors.

Chemical Synthesis: Chemical synthesis provides a direct and unambiguous route to L-alanine-1-¹³C. A common method is the Strecker amino acid synthesis, which can be adapted to use ¹³C-labeled cyanide (K¹³CN) as the source of the labeled carboxyl carbon.

Biosynthetic Routes: Alternatively, biosynthetic methods can be employed where microorganisms are cultured in a medium containing a specific ¹³C-labeled carbon source. nih.gov The organism's metabolic pathways then convert this precursor into the desired labeled amino acid. nih.gov

[1-¹³C]glucose: When cells are fed glucose labeled at the C1 position, glycolysis metabolizes it into [3-¹³C]pyruvate. copernicus.org

[3-¹³C]pyruvate: This labeled pyruvate (B1213749) can then be directly converted to L-alanine labeled at the C1 position (as the pyruvate carboxyl group becomes the alanine carboxyl group) through the action of an aminotransferase enzyme. copernicus.orgcopernicus.org

Purification and Quality Control of Labeled Peptides

Following the synthesis of this compound, a critical phase of purification and quality control is necessary to ensure the final product meets the stringent requirements for its intended applications. This process is designed to remove impurities and to verify the chemical identity, purity, and isotopic enrichment of the target peptide.

The standard and most effective method for the purification of peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . pepdd.comnih.govamericanpeptidesociety.orgnih.gov This technique separates molecules based on their hydrophobicity. The crude peptide mixture, following synthesis and initial work-up, is dissolved in a polar mobile phase and loaded onto an HPLC column packed with a nonpolar stationary phase, typically silica (B1680970) with C18 (octadecyl) alkyl chains. pepdd.comnih.govhplc.eu

A gradient of an organic solvent, commonly acetonitrile, is then applied. nih.gov Less hydrophobic impurities are washed out first, while the more hydrophobic peptide and other nonpolar byproducts are retained longer on the column. By carefully controlling the solvent gradient, this compound can be effectively separated from starting materials, truncated peptide fragments, and other synthesis-related impurities. pepdd.com The use of a volatile ion-pairing agent, such as trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%), helps to improve peak shape and resolution during the separation process. nih.govhplc.eu Fractions are collected as they elute from the column and are analyzed to identify those containing the pure desired peptide.

Once the pure fractions are identified, they are pooled and the solvent is removed, typically through lyophilization (freeze-drying), to yield the final peptide as a stable, dry powder.

Strategies for High Purity and Isotopic Enrichment

Achieving high purity and confirming the precise isotopic enrichment are paramount for the utility of this compound in quantitative studies.

The primary strategy to ensure high chemical purity is the optimization of the RP-HPLC purification step. This includes the selection of the appropriate column and the fine-tuning of the elution gradient to maximize the separation of the target peptide from any closely eluting impurities. hplc.eu For particularly challenging separations, alternative HPLC methods, such as those employing different stationary phases or solvent systems, may be considered. nih.gov

The isotopic enrichment of the final product is fundamentally dependent on the isotopic purity of the starting labeled material, in this case, (1-¹³C)alanine. It is crucial to use a precursor with the highest possible isotopic enrichment, ideally greater than 99%.

Quality control is a multi-faceted process that employs several analytical techniques to confirm the identity and purity of the synthesized peptide.

Analytical RP-HPLC: A small sample of the purified peptide is reinjected into an analytical HPLC system to confirm its purity. The resulting chromatogram should ideally show a single, sharp peak corresponding to the target peptide. The purity is often expressed as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, ¹³C-NMR spectroscopy can be used to unequivocally confirm the position of the ¹³C label within the alanine residue by observing the characteristic chemical shift and coupling constants of the labeled carbon.

The combination of these purification and quality control strategies ensures that the synthesized this compound is of the highest possible quality, making it a reliable tool for advanced scientific research.

Below are interactive tables summarizing the key aspects of the purification and quality control process.

Table 1: Purification and Quality Control Parameters for this compound

| Parameter | Method/Technique | Purpose | Expected Outcome |

| Purification | Reversed-Phase HPLC (RP-HPLC) | To separate the target peptide from impurities. | Isolation of a highly pure fraction of the dipeptide. |

| Identity Confirmation | Mass Spectrometry (MS) | To verify the molecular weight of the synthesized peptide. | A mass spectrum showing a major peak corresponding to the calculated mass of this compound. |

| Chemical Purity Assessment | Analytical RP-HPLC | To determine the percentage purity of the final product. | A chromatogram with a single major peak, indicating high purity (typically >95%). |

| Isotopic Enrichment Analysis | Mass Spectrometry (MS) | To quantify the percentage of ¹³C incorporation. | Analysis of the isotopic cluster of the molecular ion to confirm high enrichment (ideally >99%). |

| Structural Confirmation | ¹³C-NMR Spectroscopy | To confirm the precise location of the ¹³C label. | A spectrum showing a signal at the expected chemical shift for the carboxyl carbon of the alanine residue. |

Advanced Spectroscopic Characterization of Benzoyl L Tyrosyl 1 13c Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a premier, non-destructive method for elucidating molecular structure, conformation, and dynamics in both solution and solid states. nih.govspringernature.com The strategic placement of a ¹³C isotope in Benzoyl-L-tyrosyl-(1-¹³C)alanine significantly enhances the utility of NMR-based investigations.

Solution-State ¹H and ¹³C NMR for Conformational and Environmental Analysis

In solution, ¹H and ¹³C NMR spectroscopy provides detailed insights into the conformational preferences and the influence of the surrounding solvent environment on the peptide.

¹H NMR: The proton chemical shifts are sensitive to the local electronic environment and can be used to deduce information about the peptide's secondary structure and the proximity of different functional groups. For instance, the chemical shifts of amide protons are indicative of their involvement in hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Peptides in Solution. Note: Specific values for Benzoyl-L-tyrosyl-(1-¹³C)alanine would require experimental determination.

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | Amide (NH) | 7.0 - 9.0 | Hydrogen bonding, solvent exposure |

| ¹H | Aromatic (Tyrosine) | 6.5 - 8.0 | Ring current effects, stacking interactions |

| ¹H | α-CH | 3.5 - 5.0 | Backbone conformation (φ, ψ angles) |

| ¹H | β-CH₂ (Tyrosine) | 2.5 - 3.5 | Side-chain conformation |

| ¹H | CH₃ (Alanine) | 1.0 - 2.0 | Local environment |

| ¹³C | Carbonyl (CO) | 170 - 180 | Hydrogen bonding, solvent effects, conformation nih.gov |

| ¹³C | Aromatic (Tyrosine) | 110 - 160 | Electronic environment of the aromatic ring nih.gov |

| ¹³C | α-C | 50 - 65 | Backbone conformation researchgate.net |

| ¹³C | β-C (Tyrosine) | ~37 | Side-chain conformation |

| ¹³C | CH₃ (Alanine) | ~17 | Local environment |

Solid-State NMR (SSNMR) Approaches for Labeled Peptides

For studying peptides in a solid or aggregated state, where solution NMR is not feasible, solid-state NMR (SSNMR) is a powerful alternative. mdpi.com The ¹³C label in Benzoyl-L-tyrosyl-(1-¹³C)alanine is particularly advantageous for various SSNMR experiments.

Cross-Polarization Magic-Angle Spinning (CPMAS) is a standard SSNMR technique that enhances the signal of low-abundance nuclei like ¹³C. nih.gov The ¹³C chemical shifts obtained from CPMAS experiments are highly sensitive to the local secondary structure of the peptide. researchgate.netnih.govacs.org For instance, the carbonyl carbon chemical shift can distinguish between α-helical and β-sheet conformations. The analysis of carbonyl and alpha-carbon peak areas in ¹³C solid-state NMR spectra can be used to quantify the secondary structure of proteins. nih.gov

Table 2: Correlation of ¹³C Carbonyl Chemical Shifts with Peptide Secondary Structure.

| Secondary Structure | Typical ¹³C Carbonyl Chemical Shift (ppm) |

| α-helix | ~176 |

| β-sheet | ~172 |

| Random Coil | ~174 |

Double-quantum (DQ) SSNMR experiments are designed to probe interactions between pairs of nuclei. mdpi.com By exciting DQ coherence between the labeled ¹³C nucleus and other nearby nuclei (either naturally abundant or isotopically enriched), it is possible to measure internuclear distances and the relative orientations of chemical bonds. mdpi.compnas.org This information provides crucial restraints for determining the three-dimensional structure of the peptide in the solid state. These experiments can provide distance restraints in the range of ±0.5 Å. mdpi.com

The ¹³C label on the alanine (B10760859) residue acts as a site-specific probe of its local microenvironment. nih.gov Changes in the ¹³C chemical shift can report on the proximity of the labeled carbonyl group to other parts of the peptide or to molecules in its surroundings, such as lipids in a membrane. nih.gov For example, interaction with paramagnetic lanthanide ions can be used to determine the location of labeled residues relative to a membrane surface, as the paramagnetic quenching of the NMR signal is distance-dependent. nih.gov

Exploiting ¹³C Labeling for Reduced Spectral Complexity and New Correlations

A significant advantage of selective ¹³C labeling is the simplification of NMR spectra. nih.govnih.gov In a uniformly ¹³C-labeled peptide, the spectra can be crowded due to numerous ¹³C-¹³C couplings. By introducing a single ¹³C label, as in Benzoyl-L-tyrosyl-(1-¹³C)alanine, the number of signals is drastically reduced, which aids in unambiguous signal assignment. nih.gov This simplification also facilitates the application of advanced multi-dimensional NMR experiments to establish new correlations between the labeled site and other nuclei, providing more precise structural and dynamic information. acs.orgmeihonglab.com The use of selective labeling allows for the measurement of specific internuclear distances without the interference of multiple couplings. nih.gov

Mass Spectrometry (MS)-Based Quantitative Analysis

Mass spectrometry stands as a cornerstone for the quantitative analysis of peptides. For isotopically labeled compounds like Benzoyl-L-tyrosyl-(1-13C)alanine, MS provides unparalleled sensitivity and specificity, enabling precise measurement and characterization.

Stable Isotope Dilution (SID) and Absolute Quantitation Methods

Stable Isotope Dilution (SID) is a powerful mass spectrometric technique for the accurate and precise absolute quantification of molecules in complex mixtures. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. This compound is an ideal internal standard for quantifying its unlabeled analogue, Benzoyl-L-tyrosyl-alanine.

The core principle of SID involves adding a known amount of the labeled standard, this compound, to a sample containing an unknown amount of the unlabeled native compound. The labeled standard is chemically identical to the native analyte and thus exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. fenyolab.org This co-analytical behavior corrects for sample loss during processing and for variations in ionization efficiency (matrix effects), which are common challenges in quantitative analysis. researchgate.net

The mass spectrometer distinguishes between the native and labeled forms based on their mass difference. By measuring the ratio of the signal intensity of the labeled standard to the native analyte, the exact amount of the native Benzoyl-L-tyrosyl-alanine in the original sample can be calculated with high accuracy. The use of a ¹³C label is particularly advantageous as it does not typically alter the chromatographic retention time of the peptide, unlike deuterium (B1214612) labels which can sometimes cause a slight shift. fenyolab.org

Table 1: Principle of Absolute Quantitation using Stable Isotope Dilution

| Step | Description | Rationale |

| 1. Spiking | A known concentration of this compound (Internal Standard) is added to the sample. | The standard serves as a reference for quantification. |

| 2. Sample Processing & LC-MS | The mixture is processed and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). | The standard and analyte co-elute and are ionized together, experiencing the same experimental variations. |

| 3. Signal Acquisition | The mass spectrometer measures the signal intensities for both the labeled (IS) and unlabeled (Analyte) peptides. | The instrument differentiates the two compounds by their mass-to-charge ratio (m/z). |

| 4. Ratio Calculation | The ratio of the analyte signal to the internal standard signal (Analyte/IS) is determined. | This ratio is directly proportional to the concentration of the analyte. |

| 5. Absolute Quantification | The concentration of the native analyte is calculated using the known concentration of the IS and the measured signal ratio. | This method provides a highly accurate and precise absolute value, correcting for experimental inconsistencies. |

High-Resolution Mass Spectrometry for Isotopic Labeling Quantification

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate quantification of isotopic labeling. Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the necessary resolving power and mass accuracy to distinguish between molecules with very small mass differences. nih.govnih.gov

In the case of this compound, HRMS can unequivocally separate the mass spectral signal of the labeled peptide from that of its unlabeled counterpart. nih.gov The mass difference between a ¹²C and a ¹³C atom is approximately 1.00335 Dalton (Da). HRMS instruments can easily resolve these two species, preventing spectral overlap. The high mass accuracy ensures that the detected masses correspond to the correct elemental compositions, confirming the identity of the peptides and the presence of the label. This capability is crucial for determining the percent incorporation of the ¹³C label into the peptide, a process known as assessing isotopic enrichment. nih.gov

Table 2: Exact Mass Comparison of Labeled and Unlabeled Peptides

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Benzoyl-L-tyrosyl-alanine | C₁₉H₂₀N₂O₅ | 356.1372 |

| Benzoyl-L-tyrosyl-(1-¹³C)alanine | C₁₈¹³CH₂₀N₂O₅ | 357.1406 |

This table illustrates the precise mass difference that is readily resolved by HRMS.

Analysis of Peptide m/z Distributions from 13C-Labeled Samples

The introduction of a ¹³C label into Benzoyl-L-tyrosyl-alanine alters its mass-to-charge (m/z) distribution in the mass spectrum. Every molecule has a characteristic isotopic pattern due to the natural abundance of heavy isotopes like ¹³C (≈1.1%) and ¹⁵N (≈0.37%). For a peptide like Benzoyl-L-tyrosyl-alanine, this results in a primary monoisotopic peak (M) and subsequent smaller peaks at M+1, M+2, etc. fenyolab.org

When Benzoyl-L-tyrosyl-(1-¹³C)alanine is present, it generates its own distinct isotopic cluster, shifted by approximately +1 Da from the unlabeled peptide's cluster. High-resolution mass spectrometry allows for the clear observation and quantification of these separate m/z distributions. nih.gov By analyzing the relative intensities of the monoisotopic peak of the unlabeled peptide versus the monoisotopic peak of the labeled peptide, analysts can determine the relative abundance of each species in the sample. This analysis is fundamental to all quantitative methods that use stable isotope labeling. nih.govisotope.com

Table 3: Theoretical m/z Distribution for Unlabeled vs. Labeled Peptide (Singly Charged, [M+H]⁺)

| Isotopic Peak | Unlabeled Peptide (m/z) | Labeled Peptide (m/z) | Description |

| Monoisotopic | 357.1445 | 358.1479 | The primary peak for each species. The shift is ~1.0034 Da. |

| M+1 | 358.1475 | 359.1509 | Contains one naturally occurring ¹³C or ¹⁵N in the unlabeled peptide; contains the ¹³C label plus one natural heavy isotope in the labeled peptide. |

| M+2 | 359.1502 | 360.1536 | Contains two naturally occurring heavy isotopes in the unlabeled peptide; contains the ¹³C label plus two natural heavy isotopes in the labeled peptide. |

Note: m/z values are calculated for the protonated species [M+H]⁺ and are theoretical. Observed values may vary slightly.

Tandem Mass Spectrometry for Localization of Isotopic Labels

While HRMS can confirm the presence and quantity of an isotopic label, tandem mass spectrometry (MS/MS) is used to determine its precise location within the molecule. nih.gov This is critical to verify that the synthesis of Benzoyl-L-tyrosyl-(1-¹³C)alanine was successful and that the ¹³C atom is located specifically on the first carbon (the carboxyl carbon) of the alanine residue.

In a tandem MS experiment, the parent ion of the labeled peptide (m/z 358.15) is isolated and then fragmented through collision-induced dissociation (CID) or other methods. This fragmentation typically occurs at the peptide bonds, producing a series of predictable fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

By analyzing the m/z values of these fragment ions, the position of the label can be confirmed. For Benzoyl-L-tyrosyl-(1-¹³C)alanine, the ¹³C label is on the alanine residue. Therefore, fragment ions that contain the alanine residue will exhibit a mass shift of +1 Da compared to the corresponding fragments from the unlabeled peptide.

b-ions: The b₂-ion (Benzoyl-Tyr) would be unaffected, while the b₃-ion (Benzoyl-Tyr-Ala) would show the +1 Da mass shift.

y-ions: The y₁-ion (Ala) would show the +1 Da mass shift, as would the y₂-ion (Tyr-Ala).

This specific pattern of mass shifts in the fragment ion spectrum provides definitive evidence for the localization of the ¹³C label at the C-terminal alanine residue. nih.gov

Table 4: Expected Tandem MS Fragmentation for Benzoyl-L-tyrosyl-(1-¹³C)alanine

| Fragment Ion | Structure | Expected m/z (Unlabeled) | Expected m/z (Labeled) | Mass Shift |

| b₂ | Benzoyl-Tyr | 284.10 | 284.10 | None |

| y₁ | Ala | 90.05 | 91.05 | +1 Da |

| y₂ | Tyr-Ala | 253.11 | 254.11 | +1 Da |

Enzymatic Recognition and Kinetic Studies of Benzoyl L Tyrosyl 1 13c Alanine As a Substrate

Specificity and Hydrolysis by Proteolytic Enzymes

Substrate for Carboxypeptidases and Other Proteases: N-Benzoyl-L-tyrosine p-nitroanilide is utilized as a substrate to identify and characterize serine carboxypeptidases and other proteases.

α-Chymotrypsin Catalyzed Hydrolysis: α-Chymotrypsin, a serine protease, is well-known to catalyze the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan. It operates via a "Ping-Pong" mechanism, involving the formation of a covalent enzyme-substrate intermediate. The hydrolysis of substrates like N-benzoyl-L-tyrosine ethyl ester (BTEE) by chymotrypsin (B1334515) has been extensively studied.

Determination of Enzymatic Kinetic Parameters (K_m, k_cat)

Kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) have been determined for the hydrolysis of various benzoyl-tyrosine derivatives by α-chymotrypsin. For instance, studies on N-acetyl-L-phenylalanyl peptides have yielded specific k_cat and K_m values. These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Mechanisms of Enzymatic Action on Tyrosyl-Alanine Peptides

The cleavage of peptide bonds, including those in tyrosyl-alanine peptides, by proteases is a topic of significant research. The mechanism involves the nucleophilic attack on the peptide carbonyl carbon, often facilitated by a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. The specificity of enzymes like chymotrypsin is determined by the structure of its substrate-binding pocket, which accommodates the aromatic side chain of tyrosine.

Influence of Environmental Factors on Enzyme Activity

The activity of enzymes like α-chymotrypsin is influenced by various environmental factors, including pH, temperature, and the presence of organic solvents. For example, the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin has been studied in reverse micelles, demonstrating the impact of the microenvironment on enzymatic activity. Studies have also shown that high pressure can modulate chymotrypsin activity.

Comparative Studies with Related Benzoyl-Tyrosine Substrates

Research has been conducted comparing the hydrolysis of different benzoyl-tyrosine substrates by α-chymotrypsin. For example, the kinetics of hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester have been compared to other substrates, providing insights into the enzyme's active site and binding pockets.

It is important to reiterate that the information above pertains to related compounds and not to Benzoyl-L-tyrosyl-(1-13C)alanine. The absence of specific research on this compound prevents the creation of the requested detailed and focused scientific article.

Applications in Metabolic Pathway Elucidation and Biochemical Research

Isotope Tracing for Metabolic Flux Analysis using ¹³C-Labeled Peptides

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. The analysis of the isotopic enrichment in downstream metabolites provides a detailed map of cellular metabolic activity.

A dipeptide like Benzoyl-L-tyrosyl-(1-¹³C)alanine would first be taken up by cells, likely through peptide transporters. Inside the cell, peptidases would hydrolyze the peptide bond, releasing benzoyl-L-tyrosine and, critically, (1-¹³C)alanine. The ¹³C-labeled alanine (B10760859) can then enter central carbon metabolism. Its conversion to pyruvate (B1213749), for instance, would introduce the ¹³C label into the pyruvate pool. This labeled pyruvate can then be channeled into various pathways, most notably the tricarboxylic acid (TCA) cycle.

By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to analyze the isotopic labeling patterns of TCA cycle intermediates and other connected metabolites, researchers can calculate the relative and absolute fluxes through these pathways. This allows for a quantitative understanding of how cells are utilizing different carbon sources and how metabolic pathways are regulated under various conditions.

Table 1: Representative Data from a Hypothetical ¹³C-MFA Experiment

This interactive table illustrates the type of data that could be generated when tracing the ¹³C label from (1-¹³C)alanine into key metabolites of central carbon metabolism. The "Isotopologue Distribution" refers to the percentage of each metabolite that contains a certain number of ¹³C atoms (M+1, M+2, etc.).

| Metabolite | Pathway | Isotopologue Distribution (M+1) | Isotopologue Distribution (M+2) | Calculated Flux (Relative Units) |

|---|---|---|---|---|

| Pyruvate | Glycolysis/Amino Acid Catabolism | 85% | 5% | 100 |

| Citrate | TCA Cycle | 40% | 45% | 95 |

| Succinate | TCA Cycle | 35% | 40% | 90 |

| Malate | TCA Cycle | 38% | 42% | 92 |

Assessment of Amino Acid Metabolism in Biological Systems

The metabolism of amino acids is central to cellular function, impacting everything from protein synthesis to energy production and neurotransmitter synthesis. Stable isotope tracers are invaluable for studying the in vivo kinetics of amino acids.

Upon cellular uptake and hydrolysis of Benzoyl-L-tyrosyl-(1-¹³C)alanine, the released (1-¹³C)alanine and unlabeled L-tyrosine would enter their respective metabolic pools. The labeled alanine can be used to trace several key aspects of amino acid metabolism:

Transamination Reactions: The transfer of the amino group from alanine to α-ketoglutarate to form glutamate (B1630785) and pyruvate is a key metabolic hub. By monitoring the appearance of the ¹³C label in pyruvate and its subsequent metabolites, the rate of this transamination can be assessed.

Gluconeogenesis: In relevant tissues like the liver and kidneys, the carbon skeleton of alanine is a major substrate for gluconeogenesis. The incorporation of ¹³C from alanine into glucose would provide a direct measure of the rate of this pathway.

Inter-organ Amino Acid Transport: By administering the labeled peptide and sampling blood and tissues over time, the rates of transport and utilization of alanine and tyrosine by different organs can be determined.

The unlabeled tyrosine released from the dipeptide can also be monitored. Its conversion to other metabolites, such as catecholamines or fumarate (B1241708) and acetoacetate (B1235776) through catabolism, can be assessed by measuring the dilution of these pools with unlabeled tyrosine.

Investigation of Spatially and Temporally Resolved Metabolic Events

A significant challenge in metabolic research is understanding how metabolic processes vary across different tissues or even within different subcellular compartments, and how they change over time in response to stimuli. The use of labeled peptides can contribute to resolving these spatial and temporal dynamics.

For instance, the expression of different peptide transporters in various cell types or tissues could lead to differential uptake of Benzoyl-L-tyrosyl-(1-¹³C)alanine. This would result in spatially distinct patterns of ¹³C labeling in downstream metabolites, which could be visualized using techniques like mass spectrometry imaging.

Temporally resolved studies are also possible. By introducing the labeled peptide as a pulse, researchers can follow the wave of the ¹³C label as it moves through metabolic pathways over minutes to hours. This "pulse-chase" approach can reveal the kinetics of metabolic networks and how quickly they adapt to changes, such as hormonal stimulation or the introduction of a drug. For example, the rate of appearance and disappearance of ¹³C in TCA cycle intermediates after a pulse of labeled alanine can provide insights into the turnover rates of these metabolite pools.

Contributions to Understanding Protein Turnover and Synthesis Rates

Proteins are in a constant state of flux, being synthesized and degraded in a process known as protein turnover. Measuring the rates of protein synthesis and breakdown is crucial for understanding health and disease.

The (1-¹³C)alanine released from the hydrolysis of the administered dipeptide would enter the intracellular free amino acid pool. This labeled alanine would then be incorporated into newly synthesized proteins. By measuring the rate of ¹³C enrichment in proteins over time, the fractional synthesis rate of proteins in a given tissue can be calculated. This is typically done by taking tissue biopsies, hydrolyzing the protein, and analyzing the isotopic enrichment of the protein-bound alanine using mass spectrometry.

This method allows for a dynamic view of protein metabolism, providing valuable information in fields such as nutrition, aging, and muscle physiology. The use of a dipeptide for delivery could also offer advantages in studying the combined effects of providing two different amino acids simultaneously on protein synthesis rates.

Theoretical and Computational Modeling for Benzoyl L Tyrosyl 1 13c Alanine Research

Computational Approaches for Inferring Amino Acid Labeling from Peptide Measurements

The presence of the ¹³C isotope in the alanine (B10760859) residue of Benzoyl-L-tyrosyl-(1-13C)alanine serves as a tracer in metabolic studies. Computational methods are crucial for interpreting the data from techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to infer the extent and position of isotopic labeling.

Kinetic modeling is a primary computational approach used to understand the metabolic fate of labeled compounds. By fitting dynamic spectroscopic data to a set of differential equations, researchers can estimate the rates of metabolic exchange between different molecules. For instance, in studies involving ¹³C-labeled compounds like pyruvate (B1213749) and alanine, kinetic models can describe the flux through metabolic pathways. nih.gov These models can estimate the rate constants for the conversion of the labeled alanine within the peptide into other metabolic products, providing insights into cellular metabolism. nih.gov

The robustness of these models is determined by evaluating the variation in fitted parameters under different experimental conditions, such as varying substrate concentrations. nih.gov For example, Michaelis-Menten kinetics can be incorporated into these models to describe the dose-response of exchange rate constants. nih.gov This allows for a more accurate determination of metabolic fluxes and pathway activities.

Molecular Dynamics Simulations for Conformational Analysis and Peptide-Enzyme Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape of this compound and its interactions with enzymes. These simulations model the atomic-level movements of the peptide over time, providing a dynamic picture of its behavior in different environments.

To perform an MD simulation, a force field is required to describe the potential energy of the system. Force fields like AMBER are commonly used for protein and peptide simulations. ambermd.org The simulation begins by placing the peptide in a solvent box, typically water, to mimic physiological conditions. ambermd.org The system then undergoes energy minimization to remove any steric clashes, followed by equilibration at a specific temperature and pressure. mdpi.com Production runs are then conducted to generate trajectories that can be analyzed to understand the peptide's conformational preferences and dynamics. mdpi.com

MD simulations are particularly valuable for studying how the ¹³C labeling might subtly influence the peptide's structure and flexibility. Furthermore, these simulations can be used to model the interaction of this compound with enzymes that may act upon it. By docking the peptide into the active site of an enzyme and running MD simulations, researchers can predict binding affinities, identify key interacting residues, and understand the mechanism of enzymatic catalysis at a molecular level.

Predictive Models for Peptide Reactivity and Specificity

Predictive computational models can provide valuable insights into the chemical reactivity and enzymatic specificity of this compound. These models can range from quantum mechanical (QM) calculations to more empirical machine-learning approaches.

QM methods can be employed to study the electronic structure of the peptide, providing information about its reactivity. For instance, the electron distribution around the ¹³C-labeled carbonyl group in the alanine residue can be calculated to understand its susceptibility to nucleophilic attack, a common step in enzymatic reactions.

Computational models can also be developed to predict the binding affinity of the peptide to specific proteins or enzymes. beilstein-journals.org These models often use scoring functions that consider various factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the strength of the peptide-protein interaction. By screening the peptide against a panel of enzymes, these models can help predict which enzymes are likely to recognize and process this compound.

Bioinformatic Tools for Proteomic Data Analysis of Labeled Peptides

The analysis of data generated from proteomic experiments involving labeled peptides like this compound relies heavily on a suite of bioinformatic tools. nih.govtechnologynetworks.comresearchgate.net These tools are essential for processing the large datasets produced by mass spectrometry and for extracting meaningful biological information. compomics.comnih.gov

Software packages are used to identify peptides and proteins from raw mass spectrometry data. These tools typically involve searching the experimental spectra against theoretical spectra generated from protein sequence databases. The mass shift introduced by the ¹³C label in this compound must be accounted for in these searches.

Once identified, the quantitative data for the labeled peptide needs to be analyzed. This often involves comparing its abundance across different experimental conditions. Various statistical methods are employed to determine the significance of any observed changes.

Finally, to understand the biological context of the findings, pathway analysis and gene ontology (GO) enrichment tools are used. These tools help to identify the metabolic pathways and cellular processes in which this compound or its metabolic products are involved.

Q & A

Q. How is Benzoyl-L-tyrosyl-(1-13C)alanine utilized in breath tests to evaluate exocrine pancreatic insufficiency, and what experimental parameters are critical for reproducibility?

The compound acts as a substrate metabolized by pancreatic enzymes, releasing ¹³CO₂ detectable in breath samples. Key parameters include:

- Fasting duration : Ensure subjects fast for ≥8 hours to minimize background CO₂ interference.

- Dosage standardization : Administer 200 mg dissolved in 100 mL water, as validated in clinical protocols .

- Sampling intervals : Collect breath samples at 0, 30, 60, 90, and 120 minutes post-administration to capture kinetic curves .

- Calibration : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) with internal standards (e.g., NaH¹³CO₃) to normalize ¹³CO₂ enrichment .

Q. What statistical methods resolve discrepancies between breath test results and traditional pancreatic function assays like BT-PABA?

- Bland-Altman analysis : Quantifies agreement between methods by plotting mean differences against average values, identifying systematic biases .

- Receiver Operating Characteristic (ROC) curves : Determine sensitivity/specificity thresholds for clinical validation (e.g., ¹³CO₂ excretion <10% at 60 minutes indicates severe insufficiency) .

- Multivariate regression : Adjust for confounders like liver cirrhosis, which may alter ¹³C-alanine metabolism unrelated to pancreatic function .

Q. How do researchers address variability in ¹³C isotopic enrichment due to sample handling or storage?

- Pre-analytical protocols : Freeze breath samples at -80°C within 2 hours to prevent microbial CO₂ production.

- Isotopic dilution checks : Spike samples with known ¹³C standards to quantify recovery rates and correct for losses .

- Batch analysis : Process all samples from a single study cohort in one analytical run to minimize inter-assay variability .

Advanced Research Questions

Q. What enzymatic pathways govern the cleavage of this compound, and how can kinetic modeling improve diagnostic accuracy?

- Chymotrypsin specificity : The compound’s benzoyl-tyrosyl bond is selectively cleaved by chymotrypsin, releasing ¹³C-alanine, which is deaminated to ¹³CO₂ via alanine transaminase (ALT) and pyruvate dehydrogenase .

- Compartmental modeling : Use Michaelis-Menten kinetics to estimate enzyme activity (Vmax, Km) from time-resolved ¹³CO₂ excretion curves. Adjust for hepatic ALT activity in comorbid conditions (e.g., cirrhosis) using ALT inhibitor controls .

Q. How can cross-platform validation (e.g., NMR vs. MS) resolve isotopic interference in metabolomic studies using this compound?

- ¹³C-NMR : Detects intact ¹³C-alanine in tissues (e.g., brain, liver) with high spatial resolution but requires high isotopic enrichment (>99%) to overcome sensitivity limitations .

- LC-MS/MS : Use isoMETLIN databases to computationally deconvolute ¹³C-alanine isotopomers (e.g., 1-¹³C vs. 2-¹³C) by comparing experimental MS/MS spectra against averaged standards .

- Cross-validation : Normalize NMR/MS data using shared internal standards (e.g., ¹³C-glucose) to reconcile discrepancies in isotopic quantitation .

Q. What are the challenges in integrating hyperpolarized ¹³C-MRI with breath test data for real-time metabolic imaging?

- Dynamic sensitivity : Hyperpolarized [1-¹³C]pyruvate (a downstream metabolite of ¹³C-alanine) has a short T1 (~60 s), requiring rapid acquisition protocols to track conversion to lactate/alanine .

- Temporal alignment : Synchronize breath test sampling (minutes-scale) with MRI timepoints (seconds-scale) using interpolation models to correlate ¹³CO₂ excretion with intracellular alanine pools .

- Artifact mitigation : Apply B1-field correction and spectral-spatial pulses to suppress background signals from non-targeted ¹³C metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.